molecular formula C23H30N2O2 B2992812 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 1351590-51-6

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2992812
CAS No.: 1351590-51-6
M. Wt: 366.505
InChI Key: HTLMTMUHRGRJSK-UHFFFAOYSA-N
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Description

2-(4-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-methylbenzyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a benzyloxy-methyl group at the 4-position and an N-(4-methylbenzyl)acetamide moiety.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-19-7-9-20(10-8-19)15-24-23(26)16-25-13-11-22(12-14-25)18-27-17-21-5-3-2-4-6-21/h2-10,22H,11-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLMTMUHRGRJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Piperazine Derivatives

The target compound’s piperidine core distinguishes it from analogs like 4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine (), which contains a piperazine ring. In contrast, the piperidine scaffold in the target compound may favor lipophilicity, a critical factor for central nervous system-targeting drugs.

Table 1: Core Ring System Comparison
Compound Core Structure Key Substituents Polarity Implications
Target Compound Piperidine Benzyloxy-methyl, 4-methylbenzyl Moderate lipophilicity
4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine Piperazine 4-Nitrobenzylidene, methyl High polarity, enhanced solubility

Benzyloxy Substitution Patterns

The benzyloxy-methyl group on the piperidine ring differentiates the target compound from N-(4-(Benzyloxy)phenyl)acetamide (), where the benzyloxy group is attached to a phenyl ring. In contrast, the planar phenyl-based benzyloxy group in may facilitate π-π stacking but reduce conformational flexibility.

Table 2: Benzyloxy Group Positioning Impact
Compound Benzyloxy Position Structural Implications
Target Compound Piperidine C4-methyl Enhanced 3D bulk near nitrogen
N-(4-(Benzyloxy)phenyl)acetamide Phenyl ring Planar geometry favoring π interactions

Acetamide Variations

The N-(4-methylbenzyl)acetamide group in the target compound contrasts with analogs in , such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which features a quinoline-linked acetamide. The 4-methylbenzyl group in the target compound may improve metabolic stability compared to electron-withdrawing substituents (e.g., cyano, trifluoromethyl) in compounds, which could enhance reactivity but reduce half-life.

Table 3: Acetamide Substituent Effects
Compound Acetamide Substituent Pharmacokinetic Implications
Target Compound 4-Methylbenzyl Moderate lipophilicity, metabolic stability
Patent Compound () Quinoline-trifluoromethyl High reactivity, potential toxicity

Research Findings and Hypotheses

  • Synthetic Accessibility: The benzyloxy-methyl piperidine motif in the target compound may simplify synthesis compared to polycyclic analogs in , which require complex quinoline or tetrahydrofuran coupling.
  • Receptor Binding : The 4-methylbenzyl group’s electron-donating nature could enhance interactions with hydrophobic receptor pockets, contrasting with the nitro group in , which may introduce steric or electronic clashes.
  • Solubility: The piperidine core and benzyloxy groups likely confer intermediate solubility, positioning the compound between the highly polar piperazine derivatives () and lipophilic quinoline-based molecules ().

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